molecular formula C20H20N2O4 B1231085 4-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxaldehyde

4-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxaldehyde

Cat. No.: B1231085
M. Wt: 352.4 g/mol
InChI Key: RRUNZPUDYVIFGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxaldehyde is a member of quinolines.

Scientific Research Applications

Synthesis and Cytotoxic Activity

  • Synthesis and Activity in Cancer Research : A study by Deady et al. (2003) reported the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, including compounds structurally similar to 4-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxaldehyde. These compounds demonstrated potent cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents. Deady, Rodemann, Zhuang, Baguley, & Denny, 2003
  • Disease-Modifying Antirheumatic Drug Research : Baba et al. (1998) synthesized and studied the metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, which is closely related to the compound . The metabolite M-I exhibited anti-inflammatory effects in an adjuvant arthritic rat model, suggesting potential applications in rheumatic diseases. Baba, Makino, Ohta, & Sohda, 1998
  • Synthesis of Metabolites : Mizuno et al. (2006) achieved efficient syntheses of metabolites of TAK-603, which includes derivatives of the compound . This research contributes to understanding the metabolic pathways and potential therapeutic applications of these compounds. Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006
  • Synthesis of Heterocyclic Compounds : Research by Phillips and Castle (1980) involved the synthesis of quino[1,2-c]quinazolinium derivatives and related compounds, including structures similar to this compound. This research expands the scope of heterocyclic chemistry and potential pharmacological applications. Phillips & Castle, 1980
  • Pharmaceutical Analysis : Gatti et al. (1997) explored the use of 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde as a fluorogenic labeling reagent in pharmaceutical analysis. This indicates potential analytical applications for similar compounds in pharmaceutical quality control. Gatti, Roveri, Bonazzi, & Cavrini, 1997

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

4-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxo-1H-quinoline-3-carbaldehyde

InChI

InChI=1S/C20H20N2O4/c1-25-17-8-7-13(11-18(17)26-2)9-10-21-19-14-5-3-4-6-16(14)22-20(24)15(19)12-23/h3-8,11-12H,9-10H2,1-2H3,(H2,21,22,24)

InChI Key

RRUNZPUDYVIFGJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC2=C(C(=O)NC3=CC=CC=C32)C=O)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C(C(=O)NC3=CC=CC=C32)C=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxaldehyde
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4-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxaldehyde
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4-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxaldehyde
Reactant of Route 4
4-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxaldehyde
Reactant of Route 5
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4-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxaldehyde
Reactant of Route 6
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4-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxaldehyde

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